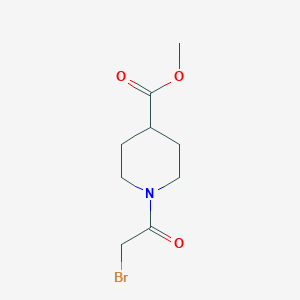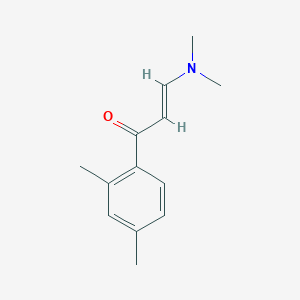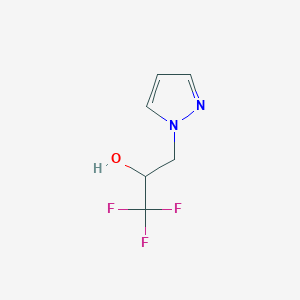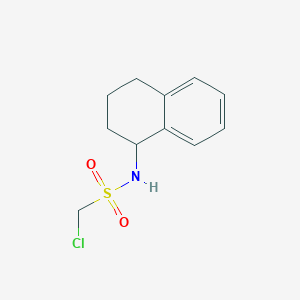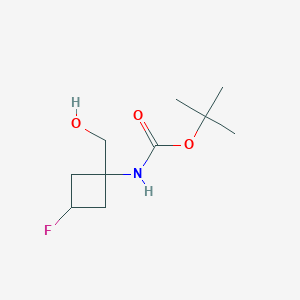
1-(Boc-amino)-3-fluorocyclobutane-1-methanol
Overview
Description
“1-(Boc-amino)-3-fluorocyclobutane-1-methanol” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamates, are commonly used protective groups for amines . They are stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) .Chemical Reactions Analysis
Boc-protected amines and amino acids are formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Combination of the unique physical and chemical properties of fluorine with amino acids represents a new approach for the design of biologically active peptides with improved pharmacological properties . Due to their unique electronic properties, fluorinated amino acids have huge effects on protein stability, protein–protein as well as ligand–receptor interactions, and the physical .Scientific Research Applications
1. Chemoselective BOC Protection of Amines
- Application Summary: This research focuses on the BOC protection of amines in catalyst and solvent-free media. It’s a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application: The process is carried out in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
2. Dual Protection of Amino Functions Involving BOC
- Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The review discusses cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results: The review provides a comprehensive overview of the synthesis, properties, and applications of products containing one or two Boc-groups .
3. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles
- Application Summary: This research focuses on the use of non-conventional energy sources, such as microwave (MW) irradiation, for solid-phase synthesis using Boc-amino acid nanoparticles .
- Methods of Application: The process involves the use of microwave irradiation for the solid-phase synthesis .
- Results: The research highlights the benefits of using non-conventional energy sources for solid-phase synthesis .
4. Practical One-Pot Amidation of N-Boc-Protected Amines
- Application Summary: This research describes a practical one-pot synthesis of amides from N-Boc-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
- Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
5. Dual Protection of Amino Functions Involving Boc
- Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The review discusses cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results: The review provides a comprehensive overview of the synthesis, properties, and applications of products containing one or two Boc-groups .
6. Boc-Protected Amino Groups
- Application Summary: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Methods of Application: The process involves the reaction with a base and the anhydride Boc2O .
- Results: The Boc group is stable towards most nucleophiles and bases .
7. Practical One-Pot Amidation of N-Boc-Protected Amines
- Application Summary: This research describes a practical one-pot synthesis of amides from N-Boc-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application: The process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
- Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
8. Dual Protection of Amino Functions Involving Boc
- Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The review discusses cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results: The review provides a comprehensive overview of the synthesis, properties, and applications of products containing one or two Boc-groups .
9. Boc-Protected Amino Groups
- Application Summary: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Methods of Application: The process involves the reaction with a base and the anhydride Boc2O .
- Results: The Boc group is stable towards most nucleophiles and bases .
Safety And Hazards
Future Directions
The use of Boc-protected amines and amino acids in peptide synthesis has been well-documented . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests a promising future for the use of Boc-protected amines and amino acids in the synthesis of complex molecules.
properties
IUPAC Name |
tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIXJRTXFCDVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-fluorocyclobutane-1-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



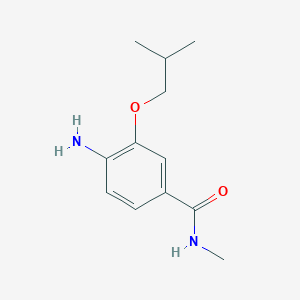
![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)
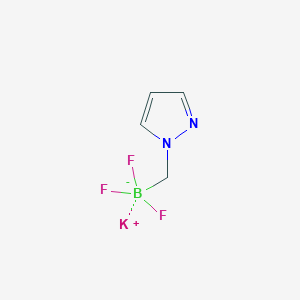
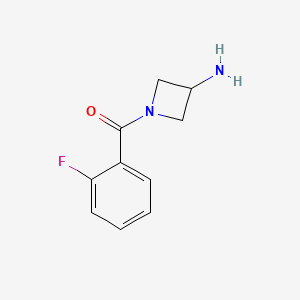
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
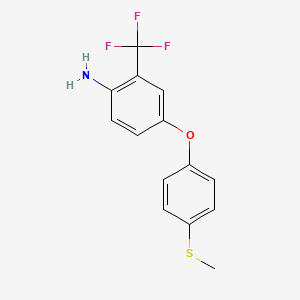
![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)
